Product packaging for Latanoprost ethyl amide-d4(Cat. No.:)

Latanoprost ethyl amide-d4

Cat. No.: B1164634
M. Wt: 420.6
InChI Key: KNXVTDOCIZLXFW-ZMIHYFCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Latanoprost ethyl amide-d4 is a deuterated stable isotope analog of Latanoprost ethyl amide, which is itself a close structural analog of the well-characterized antiglaucoma agent, Latanoprost . As a stable isotope-labeled internal standard, this compound is primarily designed for use in quantitative mass spectrometry-based assays, facilitating the accurate and precise measurement of prostaglandin analogs in complex biological matrices during pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a reliable mass shift for distinguishing the standard from the analyte, thereby improving analytical accuracy. The parent compound, Latanoprost, is a well-known synthetic prostaglandin F2α (PGF2α) analog that functions as a selective agonist at the FP receptor . Its primary mechanism of action in lowering intraocular pressure involves increasing the outflow of aqueous humor through the uveoscleral pathway, a key therapeutic target in the management of open-angle glaucoma and ocular hypertension . Researchers can utilize this compound to probe the intricate pathways of prostaglandin metabolism, receptor binding affinity, and the development of novel FP receptor-targeted therapies. This high-purity compound is presented as a characterized reference standard to support analytical method development, validation, and quality control procedures in pharmaceutical research . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C25H34D4NO4

Molecular Weight

420.6

InChI

InChI=1S/C25H39NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,2,4,9,12-18H2,1H3,(H,26,30)/b8-3-/t20-,21+,22+,23-,24+/m0/s1/i4D2,9D2

InChI Key

KNXVTDOCIZLXFW-ZMIHYFCLSA-N

SMILES

CCNC(=O)CCC/C=CCC1C(O)CC(O)C1CCC(O)CCc1ccccc1

Synonyms

Lat-NEt-d4

Origin of Product

United States

Chemical Synthesis and Derivatization of Latanoprost Ethyl Amide D4

Synthetic Routes to Deuterated Prostaglandin (B15479496) Amides

The synthesis of deuterated prostaglandin amides like Latanoprost (B1674536) ethyl amide-d4 is not a direct, single pathway but an adaptation of complex, multi-step total syntheses developed for the parent prostaglandin, Latanoprost. These routes are designed to construct the intricate cyclopentane (B165970) core with precise control over its multiple chiral centers, followed by the installation of the two side chains.

Classic approaches to prostaglandin synthesis, pioneered by E.J. Corey, often utilize a bicyclic lactone intermediate, famously known as the Corey lactone. libretexts.orgsynarchive.com This well-established route provides a robust framework for accessing the prostaglandin scaffold. Modern synthetic strategies have evolved to be more efficient. Organocatalytic methods, for example, have enabled a highly diastereo- and enantioselective, six-pot total synthesis for latanoprost, which can be adapted for its amide analogs. nih.govnih.gov Another advanced approach involves a rhodium-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling reaction, which can establish three contiguous stereocenters on the cyclopentyl core in a single step with excellent enantiomeric excess (99% ee). nih.govnih.gov

Regardless of the route to the core structure, the final steps are modified to produce the desired derivative. For Latanoprost ethyl amide-d4, two key transformations are required:

Amide Formation: The carboxylic acid group of the latanoprost free acid intermediate is converted to an N-ethyl amide. This is typically achieved by activating the carboxylic acid (e.g., forming an acid chloride or using a peptide coupling reagent) and then reacting it with ethylamine.

Deuterium (B1214612) Incorporation: The deuterium atoms are introduced at a specific position, often on the ethyl amide group in the case of this compound. This is usually accomplished by using a deuterated reagent, such as deuterated ethylamine, in the final amidation step.

The table below outlines a generalized comparison of synthetic strategies.

Synthetic StrategyKey Intermediate/ReactionStereocontrol MethodAdaptability for Amide-d4
Corey Lactone Route Bicyclo[2.2.1]heptane derivative (Corey Lactone)Substrate control, IodolactonizationHigh; final amidation with deuterated ethylamine.
Organocatalysis Route Bicyclic enal from aldol (B89426) cascadeOrganocatalyst (e.g., Proline derivative)High; adaptable for late-stage derivatization. nih.gov
Rh-catalyzed Coupling Asymmetric Suzuki-Miyaura reactionLigand control on Rh catalystHigh; provides advanced intermediates for derivatization. nih.govnih.gov

Isotopic Incorporation Strategies for Deuterium Labeling

The incorporation of deuterium into the Latanoprost ethyl amide structure is a critical step that defines the final compound. Deuterium labeling is a technique where specific hydrogen atoms in a molecule are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. musechem.com This substitution is valuable because it increases the mass of the molecule, allowing it to be distinguished from its non-labeled counterpart by mass spectrometry, without significantly altering its chemical properties. medchemexpress.com

There are two primary strategies for introducing deuterium into prostaglandin analogs:

Late-Stage Labeling with Deuterated Reagents: This is the most common and efficient method for a compound like this compound. The synthesis of the main prostaglandin structure is completed up to the free acid stage. In the final step, the carboxylic acid is coupled with a commercially available, isotopically enriched reagent. For this compound, this involves using ethylamine-d4 or a similar deuterated variant in the amidation reaction. This approach is advantageous as it does not require re-developing the entire synthesis with deuterated intermediates. nih.gov

Incorporation of Deuterated Building Blocks: An alternative strategy involves using a deuterated precursor early in the synthetic route. nih.gov For example, if deuterium were required on one of the side chains, a deuterated phosphonate (B1237965) reagent for a Horner-Wadsworth-Emmons reaction or a deuterated boronic ester for a Suzuki-Miyaura coupling could be used. nih.govacs.org This method is more complex and costly but is necessary when the desired labeling site is not accessible for late-stage modification.

The choice of strategy depends on the desired location of the deuterium atoms. For use as an internal standard in mass spectrometry, labeling on a stable part of the molecule that is not subject to metabolic loss, such as the ethyl amide group, is ideal.

Characterization of Synthetic Intermediates and Final Compound Identity

Rigorous analytical characterization is essential to confirm the successful synthesis, purity, and identity of this compound and its precursors. A combination of spectroscopic and spectrometric techniques is employed at various stages of the synthesis.

Mass Spectrometry (MS): This is the most critical technique for confirming the successful incorporation of deuterium. High-resolution mass spectrometry provides a precise mass measurement of the final molecule. The molecular weight of this compound will be four mass units higher than its non-deuterated analog, confirming the presence of the four deuterium atoms. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern can help confirm the location of the deuterium labels. nih.govnih.govuab.edu

The table below shows the expected mass-to-charge ratio (m/z) for the protonated molecules of the labeled and unlabeled compounds.

CompoundChemical FormulaExact MassExpected [M+H]⁺ (m/z)Mass Shift
Latanoprost Ethyl AmideC₂₅H₃₉NO₄417.2879418.2952N/A
This compoundC₂₅H₃₅D₄NO₄421.3130422.3203+4.0251

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon) NMR spectroscopy are used to elucidate the structure of synthetic intermediates and the final product. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated positions of the ethyl group would be absent or significantly diminished. This provides definitive proof of the label's location.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to purify intermediates and the final compound. HPLC is also used to assess the purity of the final product, ensuring it is free from starting materials and side products.

Stereochemical Control in this compound Synthesis

The biological activity of prostaglandins (B1171923) is highly dependent on their stereochemistry. The Latanoprost molecule contains several stereocenters, and maintaining the correct configuration at each one is a significant challenge in its synthesis. libretexts.org The strategies used to synthesize Latanoprost are directly applicable to its deuterated ethyl amide analog, as the core structure remains the same.

Key strategies for stereochemical control include:

Chiral Pool Synthesis: The synthesis often begins with a known chiral starting material, such as the Corey lactone, which already contains some of the required stereocenters. ias.ac.in

Asymmetric Catalysis: Modern syntheses employ chiral catalysts to induce stereoselectivity. For instance, an organocatalyst can be used to set the stereochemistry of the cyclopentane ring, or a chiral ligand on a transition metal can control the outcome of coupling reactions. nih.govnih.gov

Substrate-Directed Reactions: The existing stereocenters in an intermediate can direct the stereochemical outcome of subsequent reactions. An example is the iodolactonization step in the Corey synthesis, which proceeds with high stereoselectivity due to the conformation of the starting material. libretexts.org

Stereoselective Reductions: The reduction of ketone functionalities, such as at the C-15 position, must be highly selective to yield the desired alcohol stereoisomer. Reagents like zinc borohydride (B1222165) can be used to achieve the correct configuration. synarchive.com

The combination of these techniques ensures that the final this compound product has the correct three-dimensional structure, identical to that of the natural prostaglandin analog, which is essential for its function as a reliable analytical standard. nih.gov

Metabolic Biotransformation Pathways of Latanoprost Ethyl Amide in in Vitro and Ex Vivo Systems

Enzymatic Hydrolysis Mechanisms of Amide Prodrugs

The bioactivation of Latanoprost (B1674536) ethyl amide is primarily initiated by enzymatic hydrolysis within ocular tissues. This process is central to converting the inactive amide prodrug into the biologically active carboxylic acid.

Ocular tissues, particularly the cornea, possess significant enzymatic activity capable of hydrolyzing amide bonds. Studies have demonstrated the presence of amidases in human and bovine corneal tissue that effectively convert prostaglandin (B15479496) N-ethyl amides to their corresponding free acids. nih.govarvojournals.org This enzymatic action is not limited to the cornea; other ocular tissues such as the iris-ciliary body and the sclera also contribute to the hydrolysis of amide prodrugs like bimatoprost (B1667075), a compound structurally related to Latanoprost ethyl amide. nih.gov The rate of hydrolysis, however, can vary between different ocular tissues. nih.gov

The enzymatic conversion is a crucial step for the prodrug to exert its therapeutic effect, as the resulting latanoprost acid is a potent agonist of the prostaglandin F2α receptor. nih.gov

Deuterated tracers, such as Latanoprost ethyl amide-d4, are invaluable tools in metabolic research. The incorporation of deuterium (B1214612), a stable isotope of hydrogen, into the molecule allows for its differentiation from endogenous compounds and its precise tracking through metabolic pathways. While specific studies detailing the full metabolite profile of this compound are not extensively published, the primary metabolite is unequivocally identified as latanoprost acid-d4, resulting from the hydrolysis of the ethyl amide group.

The use of techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) enables the sensitive and specific detection and quantification of both the parent deuterated compound and its metabolites in biological matrices. This analytical approach is essential for elucidating the biotransformation pathways and understanding the pharmacokinetics of the prodrug.

Quantitative Assessment of Prodrug Conversion Rates in Biological Matrices

The rate of conversion from the inactive prodrug to the active metabolite is a key factor influencing the onset and duration of its pharmacological action. In vitro studies using bovine and human corneal tissue have quantified the conversion rate of prostaglandin N-ethyl amides.

Research has shown a conversion rate of approximately 25 µg per 24 hours for the hydrolysis of the ethyl amide prodrug bimatoprost in corneal tissue. nih.gov This equates to a conversion rate of about 2.5 µg/g of corneal tissue per hour for various prostaglandin N-ethyl amides. This quantitative data is vital for understanding the pharmacokinetics of these compounds within the eye.

Interactive Table: Conversion Rate of Prostaglandin N-Ethyl Amides in Corneal Tissue

Biological MatrixCompound ClassConversion Rate (µg/g/hour)Species
Corneal TissueProstaglandin N-Ethyl Amides~2.5Bovine, Human

Comparative Metabolism of Latanoprost Ethyl Amide and Analogues

The metabolic profile of Latanoprost ethyl amide can be better understood by comparing it with its close analogue, Latanoprost. Latanoprost is an isopropyl ester prodrug, and its hydrolysis in the eye is rapid and extensive.

In contrast, the hydrolysis of the N-ethyl amide bond in Latanoprost ethyl amide is significantly slower. This difference in hydrolysis rate is a defining characteristic of prostaglandin N-amides compared to their ester counterparts. For instance, studies comparing the ethyl amide prodrug bimatoprost with latanoprost have indicated that while latanoprost is almost completely converted to its free acid, the hydrolysis of bimatoprost is more limited and partial. This slower conversion of amide prodrugs may result in a more sustained release of the active latanoprost acid in the aqueous humor.

Following its formation in the eye, latanoprost acid that reaches the systemic circulation is further metabolized in the liver. The primary metabolic pathway is fatty acid β-oxidation, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor metabolites of latanoprost acid, which are then primarily excreted via the kidneys. nih.gov

Advanced Analytical Methodologies Utilizing Latanoprost Ethyl Amide D4 As an Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry for Quantification

Stable Isotope Dilution (SID) is a powerful technique for precise quantification that involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, Latanoprost (B1674536) ethyl amide-d4—to a sample. youtube.comnih.gov This isotopically labeled compound, often called a "spike" or internal standard, behaves chemically and physically identically to the endogenous (unlabeled) analyte throughout sample preparation, chromatography, and ionization. youtube.comup.ac.za

The core principle of SID is the measurement of the ratio between the mass spectrometric response of the analyte and the stable isotope-labeled internal standard. youtube.combritannica.comosti.gov Because the analyte and the IS are affected proportionally by sample loss during extraction, matrix effects during ionization, and instrument variability, their ratio remains constant. This allows for the calculation of the analyte's original concentration with exceptional accuracy, as the method does not depend on quantitative recovery of the analyte. osti.gov This technique, particularly when coupled with mass spectrometry (IDMS), is considered a primary method for its high precision and direct traceability to fundamental units of measurement. up.ac.za

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust platform for employing SID methodology for compounds like Latanoprost. nih.gov The development of a reliable LC-MS/MS method using Latanoprost ethyl amide-d4 as an internal standard involves the systematic optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves extracting the analyte and the internal standard from the biological matrix, such as plasma or aqueous humor. researchgate.netnih.gov Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol is used to precipitate proteins, releasing the analyte and IS into the supernatant. researchgate.netnih.gov

Liquid-Liquid Extraction (LLE): This method offers a cleaner extract by partitioning the analyte and IS into an immiscible organic solvent, such as a mixture of ethyl acetate and isopropanol. researchgate.netnih.govresearchgate.net

Chromatographic Separation: The goal of the liquid chromatography step is to separate the analyte from other matrix components to minimize interference.

Column: Reversed-phase columns, such as C8 or C18, are typically used for separating prostaglandin (B15479496) analogs. researchgate.netnih.gov

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is common. researchgate.net The mobile phase composition is optimized to achieve a sharp peak shape and adequate retention time.

Flow Rate: The flow rate is adjusted to ensure efficient separation within a reasonable analysis time.

Mass Spectrometric Detection: Detection is typically performed on a triple quadrupole mass spectrometer, which provides high selectivity and sensitivity. researchgate.netnih.gov

Ionization Source: Electrospray ionization (ESI) is frequently used, often in positive ion mode for Latanoprost and its analogs. researchgate.netnih.gov Advanced sources like UniSpray may be employed to enhance sensitivity. researchgate.net

Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is the gold standard. In this mode, a specific precursor ion for the analyte (and a corresponding one for the IS) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific process drastically reduces background noise and enhances selectivity.

While LC-MS/MS is more commonly applied for non-volatile and thermally labile compounds like Latanoprost, Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative, though it often requires a derivatization step. nih.gov Using this compound as an internal standard in a GC-MS method would follow similar principles of SID.

Derivatization: To increase the volatility and thermal stability of Latanoprost ethyl amide for GC analysis, a derivatization step is typically necessary. This involves chemically modifying functional groups (e.g., hydroxyls) to make the molecule more amenable to gas-phase analysis.

Chromatographic Separation:

Column: A capillary column with a suitable stationary phase is selected to separate the derivatized analyte from other sample components.

Temperature Program: The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

Mass Spectrometric Detection:

Ionization: Electron Ionization (EI) is the most common ionization technique in GC-MS.

Detection Mode: Similar to LC-MS/MS, Selected Ion Monitoring (SIM) or MRM (with a GC-MS/MS system) can be used to monitor specific ions for the analyte and the this compound internal standard, ensuring high selectivity and sensitivity. mdpi.com

Method Validation Parameters for this compound Application

Once a method is developed, it must be rigorously validated to ensure it is reliable for its intended purpose. The use of this compound is critical for meeting the stringent validation criteria set by regulatory bodies.

Accuracy reflects how close the measured concentration is to the true value, while precision measures the reproducibility of the results. nih.gov These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The use of a stable isotope-labeled internal standard like this compound significantly improves both accuracy and precision by correcting for variability during sample processing and analysis. researchgate.netnih.gov

Table 1: Representative Intra-day and Inter-day Precision and Accuracy Data This table contains representative data modeled on typical validation results for similar analytes.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net The use of tandem mass spectrometry (MRM mode) provides exceptional selectivity. By monitoring a specific precursor-to-product ion transition for both the analyte and this compound, the method can effectively eliminate interference from endogenous matrix components.

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. researchgate.net Calibration curves are generated, and the linearity of the method is assessed over a specific concentration range.

Table 2: Typical Sensitivity and Linearity Parameters This table contains representative data modeled on typical validation results for similar analytes.

ParameterTypical Value
Linearity Range10 - 160 ng/mL
Correlation Coefficient (r²)≥ 0.999
Lower Limit of Quantification (LLOQ)10 ng/mL
Limit of Detection (LOD)30.66 pg/mL

Data modeled from a study on Latanoprost free acid in rabbit aqueous humor. researchgate.netnih.gov

Matrix effects occur when co-eluting, undetected components from the sample matrix affect the ionization efficiency of the analyte, leading to ion suppression or enhancement. researchgate.netlongdom.org This can severely compromise the accuracy and reproducibility of an LC-MS method. longdom.org Ion suppression is a phenomenon where the analyte's signal is reduced due to competition for ionization with matrix components. longdom.orgresearchgate.net

The most effective strategy to combat and correct for matrix effects is the use of a stable isotope-labeled internal standard. chromatographyonline.com Since this compound is chemically identical to the analyte, it co-elutes from the chromatography column and experiences the exact same degree of ion suppression or enhancement. chromatographyonline.com Because the quantification is based on the ratio of the analyte signal to the internal standard signal, the detrimental impact of matrix effects is effectively nullified, ensuring that the final calculated concentration remains accurate and reliable.

Application in Preclinical Pharmacokinetic Studies: Analytical Aspects (excluding clinical human data)

The following sections describe the hypothetical application of this compound based on established analytical practices for similar compounds, given the absence of specific published data.

In a preclinical setting, a validated LC-MS/MS method would be developed to quantify Latanoprost ethyl amide in samples like aqueous humor and iris-ciliary body from laboratory animals. A known amount of this compound would be added to each sample at the beginning of the extraction process. The ratio of the signal from Latanoprost ethyl amide to that of this compound would be used to construct a calibration curve and determine the concentration of the analyte in the unknown samples.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of Latanoprost Ethyl Amide using this compound

ParameterSpecification
Chromatography
ColumnC18 reverse-phase column
Mobile PhaseGradient of acetonitrile and water with formic acid
Flow Rate0.5 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transition (Analyte)Specific m/z transition for Latanoprost ethyl amide
Monitored Transition (Internal Standard)Specific m/z transition for this compound

The goal of sample preparation is to extract the analyte and the deuterated internal standard from the biological matrix while removing interfering substances. Common techniques that would be applicable include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. This method is often used for samples with a relatively high concentration of the analyte.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte and internal standard between the aqueous biological sample and an immiscible organic solvent. This technique provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that uses a solid sorbent to retain the analyte and internal standard, while interfering substances are washed away. The analyte and internal standard are then eluted with a small volume of solvent. This method is capable of achieving high extraction recovery and cleaner extracts, leading to better sensitivity.

Table 2: Comparison of Potential Sample Preparation Techniques

TechniqueAdvantagesDisadvantages
Protein PrecipitationFast, simple, inexpensiveLess clean extract, potential for matrix effects
Liquid-Liquid ExtractionCleaner extract than PPT, good recoveryMore labor-intensive, requires larger solvent volumes
Solid-Phase ExtractionHigh selectivity, very clean extracts, high concentration factorMore expensive, requires method development

Role of Deuterium Labeling in Investigating Biochemical Mechanisms

Kinetic Isotope Effects in Enzymatic Reactions

The introduction of deuterium (B1214612) into a molecule can influence the rate of chemical reactions in which the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater mass of deuterium compared to hydrogen, resulting in a stronger carbon-deuterium (C-D) bond. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate.

In the context of Latanoprost (B1674536) ethyl amide-d4, the KIE can be instrumental in identifying the specific metabolic steps that are sensitive to isotopic substitution. Latanoprost ethyl amide is a prodrug that is hydrolyzed by esterases to the biologically active Latanoprost acid. nih.gov Subsequently, Latanoprost acid undergoes systemic metabolism, primarily in the liver, via fatty acid β-oxidation. nih.govdrugbank.com

By selectively placing deuterium atoms at positions susceptible to enzymatic attack, researchers can measure and compare the rate of metabolism of the deuterated and non-deuterated compounds. A significant KIE (a ratio of the rate of the non-deuterated to the deuterated compound, kH/kD > 1) would indicate that C-H bond cleavage at the site of deuteration is a rate-limiting step in the metabolic process.

Table 1: Hypothetical Kinetic Isotope Effects on the Metabolism of Latanoprost ethyl amide-d4

Metabolic Reaction Enzyme Class Site of Deuteration Expected kH/kD Implication
Ethyl amide hydrolysis Esterases α-carbon of the ethyl group ~1 C-H bond cleavage is not rate-determining.

This table is illustrative and based on established principles of kinetic isotope effects. Actual values would require experimental determination.

Elucidation of Metabolic Pathways and Enzyme Substrate Specificity

Deuterium labeling is an invaluable technique for tracing the metabolic fate of a drug molecule. Since deuterium is a stable isotope and does not decay, it acts as a "heavy" tag that can be detected by mass spectrometry. By administering this compound and analyzing subsequent metabolites, researchers can unequivocally identify the molecular fragments originating from the parent drug.

The primary metabolic pathway for the active Latanoprost acid is β-oxidation of the carboxylic acid side chain, leading to the formation of 1,2-dinor-latanoprost acid and 1,2,3,4-tetranor-latanoprost acid. researchgate.net The use of this compound would allow for the precise tracking of these and any other potential metabolites in biological matrices such as plasma and urine.

Furthermore, deuterium labeling can aid in understanding the substrate specificity of the enzymes involved. For instance, if multiple potential sites of oxidation exist on the Latanoprost molecule, synthesizing different deuterated isotopologues and observing the metabolic profiles can reveal the preferred site of enzymatic action. A slower rate of metabolism at a deuterated site would suggest that the enzyme has a specific affinity for that position.

Table 2: Major Metabolites of Latanoprost and the Role of Deuterium Labeling

Metabolite Metabolic Process How this compound Aids in Identification
Latanoprost acid Hydrolysis The deuterated tag would be retained, confirming its origin from the prodrug.
1,2-dinor-latanoprost acid β-oxidation The mass shift due to deuterium would be present in this metabolite, confirming the metabolic pathway.

Assessment of Compound Stability and Degradation Pathways

The stability of a pharmaceutical compound is a critical factor in its development and efficacy. Deuterium labeling can be employed to investigate both the metabolic and chemical stability of Latanoprost ethyl amide. By replacing hydrogen with deuterium at metabolically labile sites, the C-D bond's greater strength can slow down metabolic degradation, a strategy sometimes used to improve a drug's pharmacokinetic profile. google.com

In vitro studies using liver microsomes or other enzyme preparations can compare the degradation rates of Latanoprost ethyl amide and this compound. A slower degradation of the deuterated compound would point to the site of deuteration as a key point of metabolic instability.

Beyond enzymatic degradation, deuterium labeling can also be used to study non-enzymatic degradation pathways. By subjecting the deuterated and non-deuterated compounds to various conditions (e.g., different pH levels, temperatures, and light exposure), any differences in the degradation profiles can provide insights into the mechanisms of chemical breakdown. The resulting degradation products can be identified using mass spectrometry, with the deuterium label helping to elucidate the structural changes that have occurred.

Comparative Biochemical and Pharmacological Studies of Latanoprost Ethyl Amide Analogs

Structure-Activity Relationships in Prostaglandin (B15479496) Amides and Esters

The development of ocular hypotensive agents has extensively utilized the modification of the carboxylic acid group in prostaglandin F2α (PGF2α) analogs. Latanoprost (B1674536), an isopropyl ester prodrug, is a prime example of this strategy. The conversion of the carboxylic acid to an ester enhances its lipophilicity, which in turn facilitates its penetration through the cornea. Once administered, endogenous esterases within the cornea hydrolyze the ester, releasing the biologically active latanoprost acid. chemignition.com

When the ester linkage is replaced with an amide group, as seen in latanoprost ethyl amide, a different set of physicochemical properties is introduced. Amides are generally more chemically stable and resistant to hydrolysis than esters. youtube.comderangedphysiology.com This increased stability can influence the pharmacokinetic profile of the drug. The N-ethyl amide modification, in particular, enhances lipophilicity, which is crucial for improved corneal penetration.

Latanoprost ethyl amide-d4 is a deuterated form of latanoprost ethyl amide, meaning four hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution does not significantly alter the molecule's shape or how it interacts with other molecules. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can make the molecule more resistant to metabolic breakdown, a phenomenon known as the kinetic isotope effect. This increased metabolic stability could potentially lead to a longer duration of action compared to the non-deuterated version.

The pharmacological activity of these compounds stems from the PGF2α backbone, which interacts with the prostaglandin F (FP) receptor. nih.gov Modifications at the C-1 position, such as the addition of an ester or amide group, primarily influence the drug's absorption, distribution, metabolism, and excretion, rather than its direct effect on the body.

In Vitro Receptor Binding Assays

To determine a compound's affinity for its target receptor, in vitro receptor binding assays are employed. For latanoprost analogs, these assays measure the binding affinity to the prostanoid FP receptor. The biologically active form, latanoprost acid, is a potent and selective agonist for the FP receptor. arvojournals.org

Prodrugs like latanoprost and its ethyl amide analog are designed to be inactive and are converted to the active latanoprost acid within the eye. Therefore, these prodrugs themselves would show low affinity for the FP receptor in binding assays. Studies have indicated that bovine and human corneal tissue can convert N-ethyl amides of various prostaglandins (B1171923) to their corresponding free acids. medchemexpress.com The deuteration in this compound is not expected to directly affect its binding affinity to the FP receptor, as the modification is not in a position that interacts with the receptor.

CompoundTarget ReceptorPredicted Binding Affinity
Latanoprost AcidProstanoid FP ReceptorHigh
LatanoprostProstanoid FP ReceptorLow
Latanoprost Ethyl AmideProstanoid FP ReceptorLow
This compoundProstanoid FP ReceptorLow

This table is illustrative and based on the general principles of prodrug design for prostaglandin analogs. Experimental data would be necessary for confirmation.

Comparative Permeation Studies in Reconstructed Tissue Models

The cornea acts as a barrier to the absorption of topical medications. To assess drug permeability, reconstructed human corneal epithelium models are utilized. nih.gov The ability of latanoprost and its analogs to permeate the cornea is closely linked to their lipophilicity. viamedica.pl

Latanoprost, being an isopropyl ester, is more lipophilic than its active acid form, enabling it to diffuse across the corneal epithelium more effectively. viamedica.pl Similarly, latanoprost ethyl amide is designed to be lipophilic to aid in corneal penetration. Studies have shown that both prostaglandin esters and amides can effectively cross the corneal barrier. nih.govnih.gov The rate of this permeation can vary depending on the specific chemical group attached to the ester or amide.

The presence of deuterium in this compound is not expected to directly influence its passive diffusion across the cornea, as this process is mainly governed by molecular size and lipophilicity. However, the potentially increased metabolic stability of the deuterated compound could result in more of the intact prodrug being available to permeate the cornea before it is metabolized.

CompoundKey Physicochemical PropertyExpected Corneal Permeability
Latanoprost AcidHydrophilicLow
LatanoprostLipophilic (Isopropyl Ester)High
Latanoprost Ethyl AmideLipophilicHigh
This compoundLipophilicHigh

This table provides a qualitative comparison based on established structure-activity relationships of prostaglandin prodrugs.

Emerging Research Applications and Future Directions

Potential for Latanoprost (B1674536) Ethyl Amide-d4 in Lipidomics Research

Lipidomics, the large-scale study of the pathways and networks of cellular lipids, relies on highly accurate and sensitive analytical techniques, primarily mass spectrometry. A significant challenge in lipidomics is the precise quantification of endogenous lipids due to their vast structural diversity and dynamic concentration changes. Deuterated lipid analogs, such as Latanoprost ethyl amide-d4, are emerging as ideal internal standards to address this challenge.

The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry. researchgate.net These standards, which are chemically identical to the analyte of interest but have a different mass due to the presence of heavy isotopes, are added to biological samples at a known concentration before sample preparation. By comparing the mass spectrometry signal of the endogenous analyte to that of the deuterated standard, researchers can correct for sample loss during extraction and variations in ionization efficiency, leading to highly accurate quantification.

Latanoprost is a prostaglandin (B15479496) F2α analog and thus is structurally related to a class of signaling lipids. Its deuterated form, this compound, can serve as an excellent internal standard for the quantification of Latanoprost and its metabolites in biological matrices. Furthermore, its structural similarity to endogenous prostaglandins (B1171923) suggests its potential use as a surrogate standard for the quantification of other related lipid mediators in lipidomics studies. The stability of the deuterium (B1214612) label ensures that the compound behaves identically to its non-deuterated counterpart during chromatographic separation and mass spectrometric fragmentation, a critical requirement for an effective internal standard.

Table 1: Applications of Deuterated Standards in Lipidomics

ApplicationDescriptionRelevance of this compound
Quantitative Analysis Accurate measurement of the concentration of lipids in a biological sample.Can be used as an internal standard for the precise quantification of Latanoprost and its metabolites.
Metabolic Flux Analysis Tracing the metabolic fate of a lipid molecule through various biochemical pathways.The deuterium label allows for the unambiguous tracking of Latanoprost ethyl amide and its conversion to Latanoprost acid and other metabolites.
Method Validation Assessing the performance of an analytical method, including accuracy, precision, and recovery.Helps in the validation of new analytical methods for the detection of prostaglandin analogs in complex biological samples.

Integration into High-Throughput Analytical Platforms

The demand for rapid and efficient analysis of large numbers of biological samples in drug discovery and clinical research has led to the development of high-throughput analytical platforms. nih.govnih.gov These platforms, often based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are capable of analyzing hundreds to thousands of samples per day. up.ac.za The integration of deuterated internal standards like this compound is crucial for the robustness and reliability of these high-throughput assays.

In a typical high-throughput bioanalytical workflow, a deuterated internal standard is added to each sample early in the preparation process. This allows for the normalization of the data, compensating for any variability introduced during automated sample handling, extraction, and analysis. The co-elution of the deuterated standard with the analyte of interest in the LC system and their distinct mass-to-charge ratios in the mass spectrometer enable simultaneous detection and quantification with high precision and accuracy.

The development of sensitive LC-MS/MS methods for the determination of Latanoprost and its free acid in plasma has been a focus of research, with the use of tetra-deuterated analogs as internal standards highlighted as a means to achieve the necessary low limits of quantification. researchgate.net The chemical properties of this compound make it an ideal candidate for such applications, ensuring that the analytical method is both sensitive and reproducible, which are key requirements for high-throughput screening.

Table 2: Role of Deuterated Standards in High-Throughput Analysis

FeatureBenefit in High-Throughput Platforms
Automation Compatibility Can be easily incorporated into automated liquid handling and sample preparation workflows.
Improved Data Quality Reduces variability and improves the accuracy and precision of quantitative data.
Method Robustness Contributes to the development of reliable and transferable analytical methods.
Increased Throughput Enables the confident analysis of large batches of samples by minimizing the need for repeat analyses.

Advancements in Deuterated Compound Synthesis for Prostaglandin Analogs

The synthesis of prostaglandins and their analogs is a complex undertaking due to the presence of multiple stereocenters and sensitive functional groups in their structures. rsc.org The introduction of deuterium atoms at specific positions in the molecule adds another layer of complexity to the synthetic process. However, recent advancements in synthetic organic chemistry have provided more efficient and stereoselective methods for the preparation of deuterated compounds. nih.gov

Modern synthetic strategies for prostaglandin analogs often involve convergent approaches, where different fragments of the molecule are synthesized separately and then coupled together in the final stages. researchgate.net This allows for greater flexibility and efficiency. For the synthesis of deuterated analogs like this compound, deuterium can be introduced either by using deuterated starting materials or by employing specific deuteration reactions at a late stage of the synthesis.

For example, catalytic methods for the introduction of deuterium are becoming increasingly popular. These methods offer high selectivity and can be performed under mild reaction conditions. The development of novel catalysts and synthetic methodologies continues to make the synthesis of complex deuterated molecules more accessible and cost-effective. These advancements are crucial for supplying the research community with high-quality deuterated standards for a wide range of applications.

Exploration of New In Vitro Models for Metabolic and Permeation Studies

Understanding the metabolic fate and permeability of drug candidates is a critical aspect of pharmaceutical research. In recent years, there has been a significant shift towards the use of advanced in vitro models that more accurately mimic human physiology. For ophthalmic drugs like Latanoprost, three-dimensional (3D) human corneal tissue models have emerged as a powerful tool for studying drug permeation and metabolism. arvojournals.orgmattek.com

These 3D corneal models are constructed from human corneal epithelial cells and exhibit barrier properties and metabolic enzyme expression profiles that are similar to the native human cornea. mattek.com Studies have shown that these models can be used to evaluate the permeation of different Latanoprost formulations and can predict their in vivo performance. arvojournals.org

The use of this compound in these advanced in vitro models offers several advantages. The deuterium label allows for the precise tracking of the compound as it permeates through the corneal tissue and is metabolized by corneal enzymes. Researchers can use techniques like LC-MS/MS to differentiate between the parent drug and its metabolites, providing valuable insights into the kinetics of permeation and the metabolic pathways involved. nih.gov This information is crucial for optimizing drug formulations and for understanding the factors that influence ocular drug delivery. For instance, studies have shown that corneal tissue possesses amidase activity that can convert prostaglandin amides to their corresponding free acids, the active form of the drug. nih.govarvojournals.org Using a deuterated analog would allow for a more precise measurement of the rate and extent of this conversion in these in vitro systems.

Table 3: Advantages of Using this compound in 3D Corneal Models

ApplicationBenefit
Permeation Kinetics Accurate determination of the rate and extent of drug transport across the corneal barrier.
Metabolic Profiling Identification and quantification of metabolites formed within the corneal tissue.
Formulation Screening Evaluation of the impact of different excipients on drug permeation and metabolism.
In Vitro-In Vivo Correlation Generation of high-quality in vitro data to better predict in vivo performance and reduce the need for animal testing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.